molecular formula C15H20O B8652526 1-Cyclohexyl-2-phenylpropan-1-one CAS No. 117269-69-9

1-Cyclohexyl-2-phenylpropan-1-one

Cat. No. B8652526
CAS RN: 117269-69-9
M. Wt: 216.32 g/mol
InChI Key: GUAOVBWWMVLETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-2-phenylpropan-1-one is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-2-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-2-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

117269-69-9

Product Name

1-Cyclohexyl-2-phenylpropan-1-one

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-cyclohexyl-2-phenylpropan-1-one

InChI

InChI=1S/C15H20O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3

InChI Key

GUAOVBWWMVLETQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

DMSO (118 mL, 1.6674 mol) was added dropwise to a solution of 126.42 g (0.579 mol) of 1-cyclohexyl-2-phenylpropanol in 1737 mL of CH2Cl2 (cooled in a wet ice acetone bath). After 29 min, 147.93 g (1.0422 mol) of P2O5 was added. After 11 min, the cooling bath was removed. An aliquot quenched with Et3N showed complete reaction within 3 h at RT. The reaction mixture was cooled in a wet ice acetone bath. Et3N (282 mL, 2.0265 mol) was added dropwise to the cooled reaction mixture over a 30 min period. The cooling bath was removed and the mixture was stirred overnight at RT. The reaction mixture was quenched by dropwise addition of 500 mL of 3 N HCl (aq) (pH=0). After shaking in separatory funnel, the aqueous phase was removed. The organic phase was washed with 500 mL of 3 N HCl (aq) (pH=0), washed twice with 1 L of 10% K2CO3 (aq) (pH=12;12), washed three times with 500 mL of NaOCl (aq) solution, washed with 1L of water, washed with 1 L of 25% NaCl (aq), dried over MgSO4, gravity filtered and concentrated under vacuum with dry ice trap to collect Me2S. An amber oil of the title compound (107.01 g, 85.437%) was obtained;
Name
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
126.42 g
Type
reactant
Reaction Step One
Quantity
1737 mL
Type
solvent
Reaction Step One
Name
Quantity
147.93 g
Type
reactant
Reaction Step Two
Name
Quantity
282 mL
Type
reactant
Reaction Step Three
Yield
85.437%

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